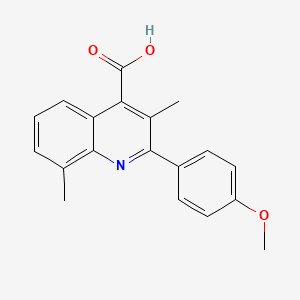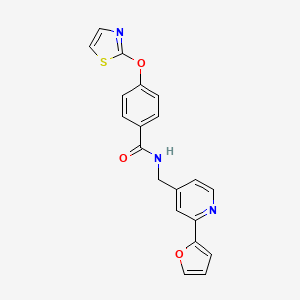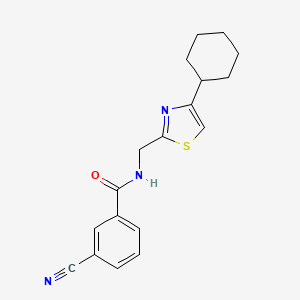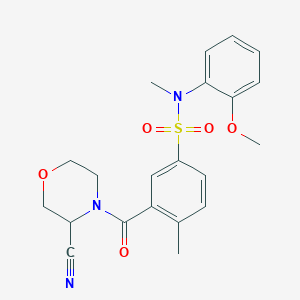![molecular formula C21H17F6N3O4 B2399345 2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate CAS No. 337921-10-5](/img/structure/B2399345.png)
2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifloxystrobin is a widely used fungicide . It is a Strobilurin foliar applied fungicide for control of certain foliar, stem and root diseases . It is particularly active against Ascomycetes, Deuteromycetes and Oomycetes .
Molecular Structure Analysis
Trifloxystrobin exists as four geometric isomers: EE, EZ, ZE, and ZZ . Its chemical formula is C₂₀H₁₉F₃N₂O₄ .Physical And Chemical Properties Analysis
Trifloxystrobin has a low aqueous solubility and a low volatility . Based on its chemical properties, it would not normally be expected to leach to groundwater . It would not be expected to be persistent in soil or water systems .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Researchers have focused on synthesizing and characterizing compounds related to "2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate" to understand their structural properties and potential applications. For instance, the synthesis of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was achieved, with its molecular structure investigated by X-ray crystallography, revealing dimer formations and weak intermolecular interactions contributing to crystal packing (Mao et al., 2015). Similarly, the structural determination of related compounds through single-crystal X-ray diffraction analysis has provided insights into their molecular frameworks and potential functionalities (Liu et al., 2014).
Fungicidal Activity and Agricultural Applications
One area of significant interest is the evaluation of fungicidal activities. Novel compounds containing the "(E)-methyl 2-(methoxyimino)-" moiety have been synthesized and shown moderate fungicidal activity against pathogens such as Rhizoctonia solani, suggesting potential applications in crop protection and agricultural chemistry. These studies involve the synthesis of various derivatives and assessment of their biological activities to identify candidates for further development as fungicides (Lv et al., 2015).
Potential for Novel Antifungal and Herbicidal Agents
Research into novel antifungal and herbicidal agents has also incorporated derivatives of "2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate". Compounds synthesized from this chemical framework have been evaluated for their antifungal efficacy, with some showing promising results against a range of phytopathogenic fungi, indicating the potential for development into new fungicidal products. Additionally, the exploration of these compounds as herbicides has led to the identification of novel Protox inhibitors, indicating their utility in managing broadleaf weeds and contributing to the development of more effective agricultural chemicals (Yang et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
[(E)-2-[(Z)-methoxyiminomethyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]prop-1-enyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F6N3O4/c1-12(31)34-19(30-16-9-5-14(6-10-16)21(25,26)27)17(11-28-33-2)18(32)29-15-7-3-13(4-8-15)20(22,23)24/h3-11,30H,1-2H3,(H,29,32)/b19-17+,28-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVVJSYONAZDPS-QKXBCWTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C(C=NOC)C(=O)NC1=CC=C(C=C1)C(F)(F)F)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C(=C(\C=N/OC)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F6N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-ol;hydrochloride](/img/structure/B2399265.png)

![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2399271.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2399273.png)
![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)


![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2399277.png)

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2399279.png)

